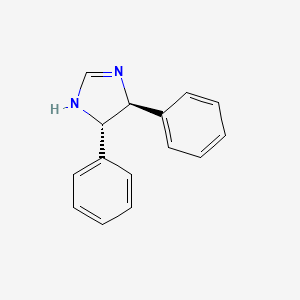![molecular formula C19H21N5O5 B12524917 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine CAS No. 667465-41-0](/img/structure/B12524917.png)
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a triazole ring attached to a deoxyuridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The starting materials include 3-methylbenzyl azide and 5-ethynyl-2’-deoxyuridine. The reaction is catalyzed by copper(I) ions, often in the presence of a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or the deoxyuridine moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives.
Aplicaciones Científicas De Investigación
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against viruses that incorporate nucleoside analogs into their DNA.
Medicine: Investigated for its anticancer properties, as it can interfere with DNA replication in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine involves its incorporation into DNA. Once incorporated, it can inhibit DNA polymerase, leading to the termination of DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain viruses .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2’-deoxyuridine
- 5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2’-deoxyuridine
Uniqueness
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine is unique due to the presence of the 3-methylbenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .
Propiedades
Número CAS |
667465-41-0 |
|---|---|
Fórmula molecular |
C19H21N5O5 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[1-[(3-methylphenyl)methyl]triazol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21N5O5/c1-11-3-2-4-12(5-11)7-23-9-14(21-22-23)13-8-24(19(28)20-18(13)27)17-6-15(26)16(10-25)29-17/h2-5,8-9,15-17,25-26H,6-7,10H2,1H3,(H,20,27,28)/t15-,16+,17+/m0/s1 |
Clave InChI |
YVDXMZMEBLEFPR-GVDBMIGSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)CN2C=C(N=N2)C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES canónico |
CC1=CC(=CC=C1)CN2C=C(N=N2)C3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


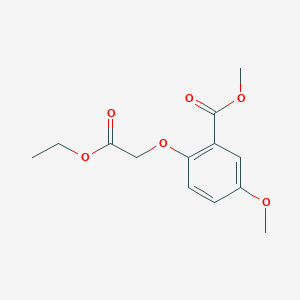
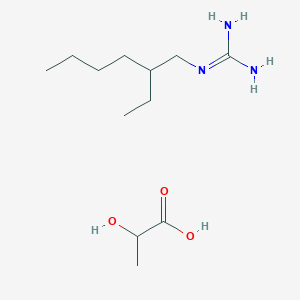
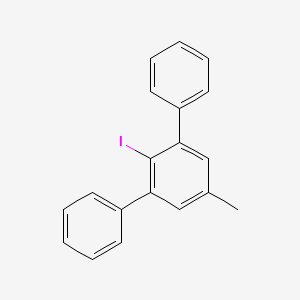
![1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)](/img/structure/B12524847.png)
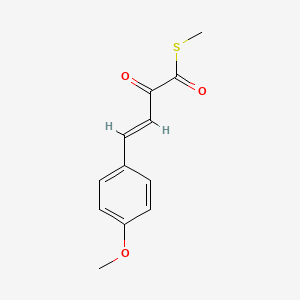
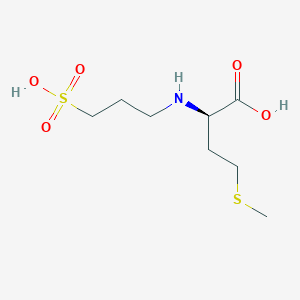
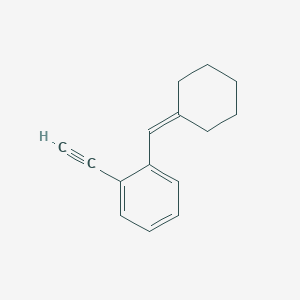

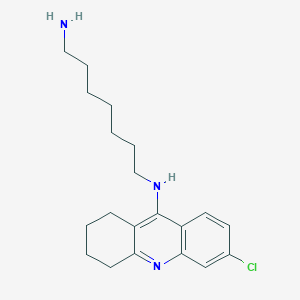
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
![Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B12524880.png)
![Ethyl 5-[3-(methoxycarbonyl)phenyl]thiophene-3-carboxylate](/img/structure/B12524881.png)
![3-(Benzenesulfonyl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-indazole](/img/structure/B12524888.png)
